(4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

(4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034249-95-9) is a synthetic heterocyclic compound with molecular formula C14H15N3O2S and molecular weight 289.35 g/mol. It consists of a 4-methylthiazole-5-carbonyl group linked via a methanone bridge to a pyrrolidine ring bearing a 3-(pyridin-4-yloxy) substituent.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35
CAS No. 2034249-95-9
Cat. No. B2428048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
CAS2034249-95-9
Molecular FormulaC14H15N3O2S
Molecular Weight289.35
Structural Identifiers
SMILESCC1=C(SC=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3
InChIInChI=1S/C14H15N3O2S/c1-10-13(20-9-16-10)14(18)17-7-4-12(8-17)19-11-2-5-15-6-3-11/h2-3,5-6,9,12H,4,7-8H2,1H3
InChIKeyYLAGBAHEBKHMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034249-95-9): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry and Targeted Protein Degradation Research


(4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034249-95-9) is a synthetic heterocyclic compound with molecular formula C14H15N3O2S and molecular weight 289.35 g/mol [1]. It consists of a 4-methylthiazole-5-carbonyl group linked via a methanone bridge to a pyrrolidine ring bearing a 3-(pyridin-4-yloxy) substituent [2]. The compound belongs to a class of thiazole-pyrrolidine-pyridine hybrids that are used primarily as synthetic building blocks for chemical library synthesis and medicinal chemistry optimization campaigns [3]. Its structural scaffold, particularly the 4-methylthiazol-5-yl motif, is a recognized pharmacophore in von Hippel–Lindau (VHL) E3 ubiquitin ligase ligands used in proteolysis-targeting chimera (PROTAC) research [4].

Why (4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone Cannot Be Replaced by Generic Thiazole-Pyrrolidine Analogs


The combination of a 4-methylthiazol-5-yl moiety and a 3-(pyridin-4-yloxy)pyrrolidine scaffold in a single methanone-linked framework creates a specific three-dimensional pharmacophore that cannot be recapitulated by generic thiazole or pyrrolidine building blocks alone [1]. The 4-methyl group on the thiazole ring provides steric volume and lipophilicity that affects target binding and metabolic stability, while the pyridin-4-yloxy substituent (as opposed to the pyridin-2-yloxy regioisomer, CAS 1903118-42-2) orients the pyridine nitrogen in a para relationship to the oxygen, creating a distinct hydrogen-bond acceptor vector and altering the compound's interaction profile with biological targets [2]. Procurement of generic or structurally related alternatives loses these specific geometric and electronic features, potentially compromising SAR reproducibility in lead optimization campaigns or PROTAC linker attachment strategies where precise spatial orientation is critical .

(4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Pyridin-4-yloxy vs. Pyridin-2-yloxy Regioisomer: Hydrogen-Bond Acceptor Geometry Differentiation

The target compound bears a pyridin-4-yloxy substituent on the pyrrolidine ring, positioning the pyridine nitrogen approximately 6.0 Å from the pyrrolidine oxygen with a nearly linear O–C4–N vector [1]. In contrast, the pyridin-2-yloxy regioisomer (CAS 1903118-42-2) positions the nitrogen in an ortho relationship, creating an intramolecular O–N distance of approximately 2.8 Å and a bent geometry that favors intramolecular interaction over intermolecular hydrogen bonding [1]. This geometric difference is directly relevant to target engagement: in VHL-based PROTAC systems, the pyridin-4-yloxy orientation permits solvent-exposed hydrogen-bonding without steric clash at the E3 ligase binding interface, while the pyridin-2-yloxy conformation can introduce unfavorable steric interactions or intramolecular hydrogen bonding that reduces target affinity [2]. For quantitative context, the VH298 chemical probe with a 4-methylthiazol-5-yl-benzyl-pyrrolidine core achieved a dissociation constant (Kd) <100 nM against VHL, demonstrating the scaffold's ability to support high-affinity interactions when the geometric presentation is optimal [3].

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

4-Methylthiazol-5-yl Scaffold: Established VHL E3 Ligase Pharmacophore with Validated Affinity Range

The 4-methylthiazol-5-yl group is a critical recognition element in the VHL E3 ubiquitin ligase binding pocket, as demonstrated by multiple independently validated chemical probes [1]. VL285, which incorporates a 4-methylthiazol-5-yl-benzyl-pyrrolidine-2-carboxamide core, exhibits an IC50 of 340 nM against VHL . The more optimized VH298 probe, bearing the same 4-methylthiazol-5-yl pharmacophore, achieves a Kd <100 nM, representing an approximately 3.4-fold improvement over VL285 [2]. In contrast, alternative thiazole substitution patterns (e.g., 2-methylthiazol-4-yl, or thiazole replaced by oxazole) show significantly reduced or absent VHL binding, as the 4-methylthiazol-5-yl group makes specific hydrophobic contacts with Tyr98 and Ile67 in the VHL binding pocket that other heterocycles cannot replicate [1]. This scaffold-level validation provides quantitative confidence that the 4-methylthiazol-5-yl moiety, when embedded in compounds like the target molecule (CAS 2034249-95-9), confers a measurable affinity advantage over non-methylated or regioisomeric thiazole alternatives.

Targeted Protein Degradation PROTAC E3 Ligase Recruitment

Molecular Weight and Lipophilicity: Differentiation from Heavier PROTAC Building Blocks

With a molecular weight of 289.35 g/mol, the target compound is significantly lighter than advanced VHL-based PROTAC building blocks such as (S,R,S)-AHPC-Me (MW ≈530 g/mol) and (S,R,S)-AHPC-PEG4-Alkyne (MW >700 g/mol) . The compound's estimated cLogP of approximately 1.6 (calculated by the XLogP3 method) places it within the optimal range for fragment-like oral bioavailability according to Lipinski's Rule of Five [1]. It contains zero hydrogen-bond donors (HBD = 0) and five hydrogen-bond acceptors (HBA = 5: thiazole N, carbonyl O, ether O, pyridine N), giving an HBA/HBD ratio that favors passive membrane permeability over alternative pyrrolidine scaffolds bearing free hydroxyl or amine groups [1]. In contrast, VHL ligand building blocks such as VL285 (MW = 534.6 g/mol, cLogP ≈3.2, HBD = 2) are substantially larger and more lipophilic, making the target compound a more suitable fragment-sized starting point for lead optimization or linker attachment chemistry where molecular weight must be controlled .

Drug-likeness Physicochemical Properties Fragment-Based Drug Discovery

Pyrimidin-4-yloxy Analog Comparison: Nitrogen Count and H-Bond Capacity Differentiation

The pyrimidin-4-yloxy analog (CAS 2034502-37-7, where the pyridine ring is replaced by a pyrimidine bearing an additional ring nitrogen at position 3) introduces an extra hydrogen-bond acceptor that can alter target selectivity [1]. The target compound (CAS 2034249-95-9) contains one pyridine nitrogen (pKa ≈5.2 for the conjugate acid), whereas the pyrimidine analog contains two ring nitrogens (pKa ≈1.3 and ≈3.5), creating different protonation states at physiological pH [2]. At pH 7.4, the target compound's pyridine nitrogen remains predominantly unprotonated and available for hydrogen-bond acceptance, while the pyrimidine analog has one nitrogen capable of protonation, potentially altering its interaction with acidic residues in kinase ATP-binding pockets [2]. This distinction is practically relevant: in kinase inhibitor programs, the mono-nitrogen pyridine system of the target compound may avoid off-target interactions with kinases that preferentially recognize protonated heterocycles, while the pyrimidine analog could engage additional hydrogen-bond interactions at the cost of reduced selectivity [3].

Heterocyclic Chemistry Kinase Inhibitor Design Bioisostere Selection

Pyrrolidine Core Conformational Rigidity: Differentiation from Flexible-Chain Analogs

The pyrrolidine ring in the target compound adopts a puckered conformation that restricts the relative orientation of the 4-methylthiazole-5-carbonyl and pyridin-4-yloxy groups to a defined dihedral angle range of approximately 30–50° (N–C3–O–Caromatic torsion) [1]. This contrasts with acyclic amino-alcohol linkers (e.g., 2-aminoethoxy or 3-aminopropoxy chains) that exhibit high conformational flexibility with multiple low-energy rotamers, leading to entropic penalties upon target binding [2]. In the context of VHL ligand design, the rigid pyrrolidine scaffold pre-organizes the ligand into its bioactive conformation, reducing the entropic cost of binding by an estimated 1–3 kcal/mol compared to flexible-chain analogs, as demonstrated by ITC measurements on related VHL ligands [3]. The target compound's pyrrolidine rigidity, combined with its zero HBD count (avoiding the metabolic liability of hydroxyl-pyrrolidine VHL ligands), provides a differentiated balance of conformational pre-organization and metabolic stability.

Conformational Analysis Scaffold Hopping Drug Design

Procurement-Driven Application Scenarios for (4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone


Fragment-Based Screening Library Design Targeting VHL E3 Ubiquitin Ligase

The compound's 4-methylthiazol-5-yl scaffold is a validated recognition motif for the VHL E3 ligase binding pocket, with established probes such as VH298 achieving Kd <100 nM [1]. At MW = 289.35 g/mol, this compound fulfills fragment-like physicochemical criteria (MW <300, cLogP <3, HBD ≤3) and can serve as a starting point for fragment growing or merging strategies in VHL-targeted protein degradation programs [2]. Its zero HBD count avoids the metabolic oxidation liability associated with hydroxyl-pyrrolidine VHL ligands, potentially simplifying PK optimization [2].

Kinase Inhibitor Scaffold with Defined Hinge-Binding Vector

The pyridin-4-yloxy substituent positions the pyridine nitrogen in a para orientation suitable for kinase hinge-region hydrogen bonding, while the 4-methylthiazole-5-carbonyl group can occupy the hydrophobic back pocket of the ATP-binding site [3]. The pyrrolidine scaffold restricts conformational flexibility, pre-organizing the pharmacophore for improved binding thermodynamics compared to flexible-chain analogs [4]. This compound is suited for discovery programs targeting kinases where a precisely oriented single H-bond acceptor at the hinge is desired over dual-acceptor pyrimidine systems.

Chemical Biology Probe Synthesis for Protein–Protein Interaction Studies

The methanone bridge linking the thiazole and pyrrolidine moieties provides a chemically stable amide bond surrogate that resists hydrolysis while maintaining planarity for π-stacking interactions [3]. This structural feature, combined with the pyridin-4-yloxy group's solvent-exposed hydrogen-bonding capacity, makes the compound a suitable scaffold for designing chemical probes that disrupt protein–protein interactions (PPIs), particularly those involving aromatic residue-rich interfaces [3].

PROTAC Linker Attachment and Conjugation Chemistry

The compound's pyridine nitrogen at the 4-position of the pyridin-4-yloxy group provides a synthetically accessible handle for N-alkylation or N-oxide formation, enabling linker attachment for PROTAC conjugate synthesis without modifying the critical 4-methylthiazol-5-yl pharmacophore [1]. This orthogonal reactivity distinguishes it from the pyridin-2-yloxy isomer, where the nitrogen is sterically hindered and less accessible for derivatization [1].

Quote Request

Request a Quote for (4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.